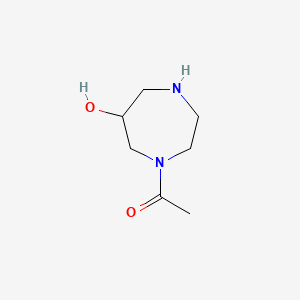
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone is a chemical compound that belongs to the class of diazepanes. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone involves several steps. One common method includes the reaction of 1,4-diazepane with acetic anhydride under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule using reagents like sodium halides or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the central nervous system .
Comparison with Similar Compounds
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone can be compared with other diazepane derivatives, such as diazepam and alprazolam. While all these compounds share a similar core structure, this compound is unique due to its acetyl group at the 1-position and hydroxyl group at the 6-position. This structural difference may contribute to its distinct chemical and biological properties.
Similar Compounds
- Diazepam
- Alprazolam
- Clonazepam
These compounds are well-known for their anxiolytic and sedative properties, but this compound’s unique structure may offer different therapeutic potentials.
Properties
CAS No. |
191669-17-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.201 |
IUPAC Name |
1-(6-hydroxy-1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-3-2-8-4-7(11)5-9/h7-8,11H,2-5H2,1H3 |
InChI Key |
METAMLGGNJXEMU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNCC(C1)O |
Synonyms |
1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


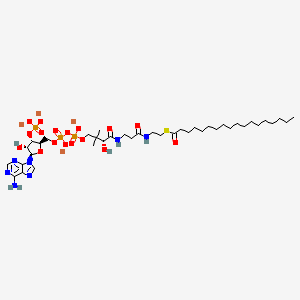


![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid](/img/structure/B573385.png)
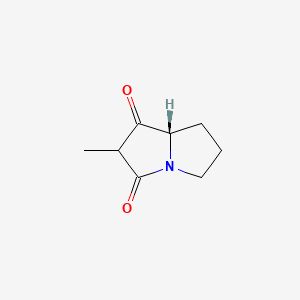
![3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B573388.png)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
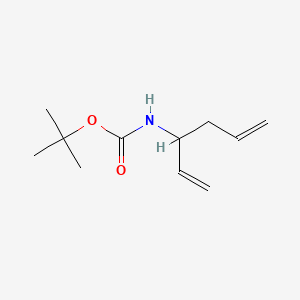
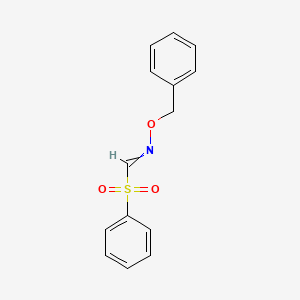
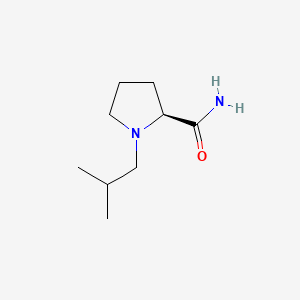
![(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate](/img/structure/B573401.png)
